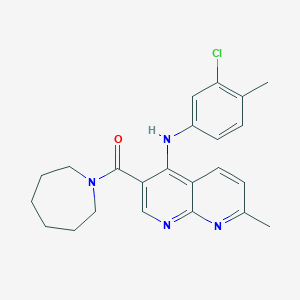

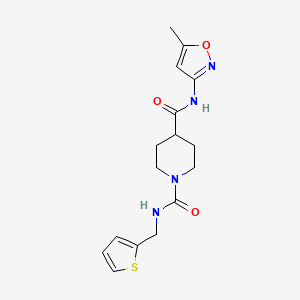

![molecular formula C18H15N3O5S2 B2508564 3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide CAS No. 349618-72-0](/img/structure/B2508564.png)

3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry due to their biological activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of similar sulfonamide derivatives are discussed, which can provide insights into the potential characteristics and applications of the compound .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes the electrochemical and chemical synthesis of different types of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with moderate to good yields. The chemical synthesis, on the other hand, is performed in water and results in N-arylsulfonyl-3-arylsulfonyl derivatives with high yields. These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the context of the compound of interest, the sulfonyl group is likely attached to a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a 4-nitrophenyl group suggests that the compound may have electron-withdrawing properties, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of an amide group in the compound suggests that it could undergo hydrolysis under certain conditions, potentially yielding the corresponding carboxylic acid and amine. The nitro group could also be involved in redox reactions, which might be relevant in the context of biological activity or the synthesis of further derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of dimethyl groups could increase the compound's hydrophobicity, affecting its solubility in different solvents. The nitro and sulfonyl groups are likely to contribute to the acidity of the compound, potentially affecting its pKa and, consequently, its solubility and stability in various pH environments. These properties are crucial when considering the compound's potential as a drug, as they will influence its absorption, distribution, metabolism, and excretion (ADME) profile.

科学的研究の応用

Antiproliferative Activity

Compounds structurally related to "3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide" have been synthesized and tested for their antiproliferative activity against various human cancer cell lines. For instance, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were evaluated for their cell antiproliferation activity using the MTT assay. These compounds showed potent antiproliferative activity on carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2, highlighting the significance of the nitro group and the substituted aryl ring for antiproliferative effects (Chandrappa et al., 2008).

Material Science Applications

Aromatic polythiazole-amides, synthesized from new aromatic diamines containing phenyl-pendant thiazole units, exhibit high thermal stability and solubility in organic solvents, making them suitable for various material science applications. These polymers, prepared through low-temperature solution polycondensation, form transparent, flexible films and decompose at temperatures around 400-525°C, demonstrating their potential in high-performance materials (Inoue & Imai, 1995).

Photovoltaic Performance Enhancement

In the field of solar energy, incremental increases in certain solvents within polymer solutions have been shown to improve the morphology of solar cells, leading to enhanced photovoltaic performance. This is exemplified in the study of polycarbazole-based bulk heterojunction solar cells, where adjusting the polymer-solvent interaction improved domain structure and hole mobility, resulting in a significant increase in power conversion efficiency (Chu et al., 2011).

Antimicrobial Activity

Thiazole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These derivatives showed significant activity against both gram-positive and gram-negative bacteria, as well as antifungal properties, indicating the potential for the development of new antimicrobial agents (Chawla, 2016).

作用機序

Mode of Action

The mode of action would depend on the specific biological target of the compound. The thiazole ring and nitrophenyl group could potentially form interactions such as hydrogen bonds or pi-stacking interactions with target proteins, influencing their activity .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to exhibit diverse biological activities, potentially affecting multiple pathways .

特性

IUPAC Name |

3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-11-3-4-13(9-12(11)2)17(22)20-18-19-10-16(27-18)28(25,26)15-7-5-14(6-8-15)21(23)24/h3-10H,1-2H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIRECBEWSHHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)

![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine](/img/structure/B2508492.png)

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![N-[[2-[Methyl(propan-2-yl)amino]phenyl]methyl]but-2-ynamide](/img/structure/B2508504.png)